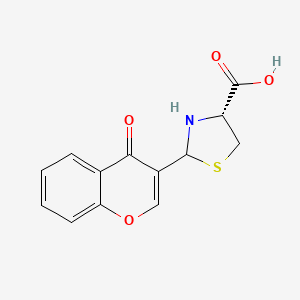
(4R)-2-(4-oxochromen-3-yl)-1,3-thiazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-2-(4-OXO-4H-CHROMEN-3-YL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromen-4-one moiety fused with a thiazolane ring and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-(4-OXO-4H-CHROMEN-3-YL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID typically involves multi-step organic synthesis. One common approach starts with the preparation of the chromen-4-one core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The thiazolane ring is then introduced via a cyclization reaction involving a thiol and an appropriate electrophile.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yields, reducing reaction times, and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
(4R)-2-(4-OXO-4H-CHROMEN-3-YL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the chromen-4-one moiety or the thiazolane ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chromen-4-one moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
(4R)-2-(4-OXO-4H-CHROMEN-3-YL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Mechanism of Action
The mechanism of action of (4R)-2-(4-OXO-4H-CHROMEN-3-YL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets in biological systems. The chromen-4-one moiety is known to interact with various enzymes and receptors, modulating their activity. The thiazolane ring can also interact with biological molecules, potentially enhancing the compound’s overall activity. The carboxylic acid group may facilitate binding to specific targets through hydrogen bonding and ionic interactions .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one derivatives: These compounds share the chromen-4-one core and exhibit similar biological activities.
Thiazolane derivatives: Compounds with a thiazolane ring are also studied for their biological activities and potential therapeutic applications.
Carboxylic acid derivatives: Compounds with a carboxylic acid functional group are widely studied for their ability to interact with biological targets.
Uniqueness
(4R)-2-(4-OXO-4H-CHROMEN-3-YL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID is unique due to the combination of its structural features. The presence of both the chromen-4-one and thiazolane moieties, along with the carboxylic acid group, provides a unique scaffold that can interact with a wide range of biological targets. This makes it a valuable compound for the development of new therapeutic agents and for studying the structure-activity relationships of heterocyclic compounds .
Properties
Molecular Formula |
C13H11NO4S |
|---|---|
Molecular Weight |
277.30 g/mol |
IUPAC Name |
(4R)-2-(4-oxochromen-3-yl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C13H11NO4S/c15-11-7-3-1-2-4-10(7)18-5-8(11)12-14-9(6-19-12)13(16)17/h1-5,9,12,14H,6H2,(H,16,17)/t9-,12?/m0/s1 |
InChI Key |
TXSYNBKANDRRRB-QHGLUPRGSA-N |
Isomeric SMILES |
C1[C@H](NC(S1)C2=COC3=CC=CC=C3C2=O)C(=O)O |
Canonical SMILES |
C1C(NC(S1)C2=COC3=CC=CC=C3C2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(Z)-[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}acetohydrazide](/img/structure/B11099207.png)
![N-[1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B11099214.png)
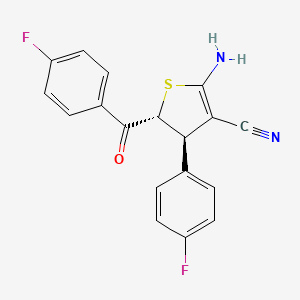
![2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl N'-(3,5-dichlorophenyl)-N-(2-phenylethyl)carbamimidothioate](/img/structure/B11099233.png)

![(1E)-2-(bicyclo[2.2.1]hept-5-en-2-yl)-1-[3-(morpholin-4-yl)-5-nitro-1-benzofuran-2(3H)-ylidene]propan-2-ol](/img/structure/B11099240.png)
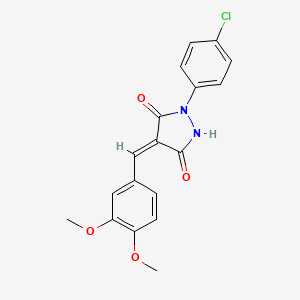

![4-(trifluoromethyl)-6-[(E)-2-(2,4,5-trimethylphenyl)ethenyl]pyrimidin-2(1H)-one](/img/structure/B11099253.png)

![N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2,4-dimethoxybenzohydrazide](/img/structure/B11099268.png)
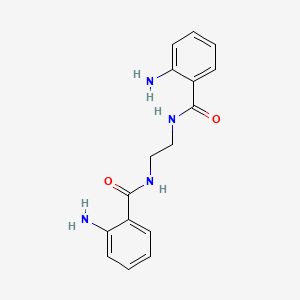
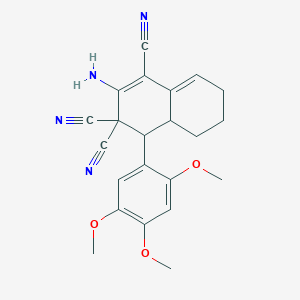
![(4-Methylphenyl){4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B11099276.png)
